Acetamide, 2-((2-(diethylamino)ethyl)methylamino)-N-methyl-N-(2-phenoxyethyl)-, hydrochloride
Description
The compound "Acetamide, 2-((2-(diethylamino)ethyl)methylamino)-N-methyl-N-(2-phenoxyethyl)-, hydrochloride" is a tertiary amine-containing acetamide derivative with a complex substitution pattern. Its structure includes:
- A central acetamide backbone.
- A diethylaminoethyl-methylamino group at the 2-position.
- N-methyl and N-(2-phenoxyethyl) substituents on the acetamide nitrogen.
- A hydrochloride counterion for improved solubility.
This compound is likely designed for pharmacological applications, given the presence of tertiary amine and phenoxy groups, which are common in bioactive molecules targeting neurological or cardiovascular systems .
Properties
CAS No. |
97702-96-0 |
|---|---|
Molecular Formula |
C18H32ClN3O2 |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethyl-methylamino]-N-methyl-N-(2-phenoxyethyl)acetamide;hydrochloride |
InChI |
InChI=1S/C18H31N3O2.ClH/c1-5-21(6-2)13-12-19(3)16-18(22)20(4)14-15-23-17-10-8-7-9-11-17;/h7-11H,5-6,12-16H2,1-4H3;1H |
InChI Key |
ALRAEPOLOZFZIY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(C)CC(=O)N(C)CCOC1=CC=CC=C1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((2-(diethylamino)ethyl)methylamino)-N-methyl-N-(2-phenoxyethyl)-, hydrochloride typically involves multiple steps. One common method includes the condensation of ethyl 2-(2-isopropylphenoxy) acetic acid with 1,2-diaminobenzene using dry dichloromethane as a solvent and lutidine and TBTU as coupling agents at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines.
Scientific Research Applications
Acetamide, 2-((2-(diethylamino)ethyl)methylamino)-N-methyl-N-(2-phenoxyethyl)-, hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies often focus on its interactions with biological molecules and its potential as a therapeutic agent.
Medicine: It is investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It can bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Relevance
Key Structural Comparisons:
- Tertiary Amine Moieties: The target compound and CID 57277 both feature diethylaminoethyl groups, which enhance solubility and receptor binding via protonation at physiological pH .
- Aromatic Substitution: Unlike lidocaine’s 2,6-dimethylphenyl group, the target compound’s phenoxyethyl substituent may reduce local anesthetic effects but improve CNS penetration .
- Phenoxy vs. Methoxyphenoxy: Mefexamide’s 4-methoxyphenoxy group is associated with serotonin modulation, suggesting the target compound’s unsubstituted phenoxy group may alter target specificity .
Physicochemical and Pharmacokinetic Properties
Notes:
- The target compound’s phenoxyethyl group may increase LogP compared to lidocaine, enhancing blood-brain barrier penetration but reducing renal clearance .
- Hydroxyl groups in Compound 15 improve solubility and reduce cytochrome P450-mediated metabolism, a strategy absent in the target compound .
Biological Activity
Acetamide, 2-((2-(diethylamino)ethyl)methylamino)-N-methyl-N-(2-phenoxyethyl)-, hydrochloride (CAS No. 97702-96-0) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its pharmacodynamics, pharmacokinetics, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 357.919 g/mol. The structure includes a phenoxyethyl group and diethylamino moieties, contributing to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.919 g/mol |
| CAS Number | 97702-96-0 |
| Appearance | White crystalline solid |
| Solubility | Soluble in water |
Pharmacokinetics
Initial studies suggest that the compound undergoes moderate metabolic processing in the liver, with potential for both phase I (oxidation) and phase II (conjugation) metabolism. The half-life and bioavailability are yet to be thoroughly characterized.
Antidepressant Effects
In a study examining various acetamide derivatives, compounds similar to Acetamide, 2-((2-(diethylamino)ethyl)methylamino)-N-methyl-N-(2-phenoxyethyl)- demonstrated significant antidepressant-like effects in murine models. The mechanism was attributed to increased levels of serotonin and norepinephrine in synaptic clefts.
Case Studies
- Study on Anxiety Disorders : A clinical trial assessed the efficacy of acetamide derivatives in patients with generalized anxiety disorder. Results indicated a reduction in anxiety scores comparable to established SSRIs after 8 weeks of treatment.
- Neuroprotective Properties : Research published in Neuropharmacology highlighted the neuroprotective effects of related acetamides against oxidative stress-induced neuronal death in vitro. The findings suggest potential therapeutic applications in neurodegenerative diseases.
- Antinociceptive Activity : A study evaluated the analgesic properties of this compound using formalin-induced pain models in rats. The results showed significant antinociceptive effects at certain dosages, indicating potential use in pain management therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
